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molecular formula C17H14O2 B8344712 1-(4-Hydroxyphenyl)-5-phenylpenta-1,4-dien-3-one CAS No. 15999-77-6

1-(4-Hydroxyphenyl)-5-phenylpenta-1,4-dien-3-one

Cat. No. B8344712
M. Wt: 250.29 g/mol
InChI Key: ONVTZYHPCRFMIZ-UHFFFAOYSA-N
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Patent
US04500629

Procedure details

1-Phenylbut-1-en-3-one (58.4 g), and p-hydroxybenzaldehyde (48.8 g) are dissolved in ethanol (300 ml) and cooled to a temperature below 15° C., using an ice bath. A solution of sodium hydroxide (20 g) in water (80 ml) is added over 2 hours, the temperature of the mixture being kept below 15° C. This solution is then neutralised to pH 7 with dilute hydrochloric acid. An oily solid separates out, and this is filtered and washed with toluene to give 30.5 g of 1-(p-hydroxyphenyl)-5-phenylpenta-1,4-dien-3-one.
Quantity
58.4 g
Type
reactant
Reaction Step One
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]=[CH:8][C:9](=[O:11])[CH3:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][CH:14]=1.[OH-].[Na+].Cl>C(O)C.O>[OH:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=[CH:10][C:9](=[O:11])[CH:8]=[CH:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:15][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
58.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=CC(C)=O
Name
Quantity
48.8 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to a temperature below 15° C.
CUSTOM
Type
CUSTOM
Details
being kept below 15° C
FILTRATION
Type
FILTRATION
Details
An oily solid separates out, and this is filtered
WASH
Type
WASH
Details
washed with toluene

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C=CC(C=CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30.5 g
YIELD: CALCULATEDPERCENTYIELD 30.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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